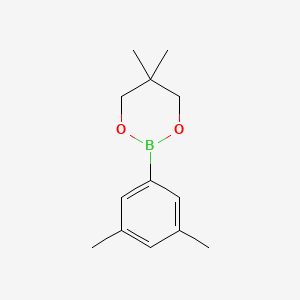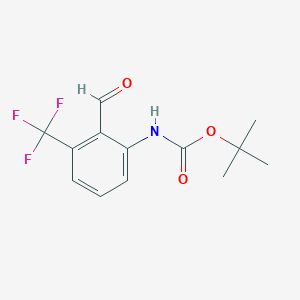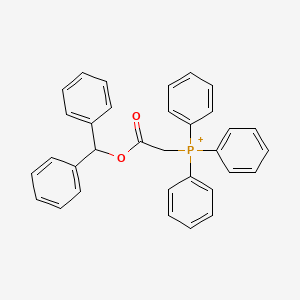
Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate is a chemical compound with the molecular formula C33H27O2P It is known for its unique structure, which includes a benzhydryl group and a triphenylphosphanyl group attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate typically involves the reaction of benzhydryl chloride with triphenylphosphine in the presence of a base, followed by esterification with acetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl 2-(triphenylphosphoryl)acetate.
Reduction: Reduction reactions can convert the compound into benzhydryl 2-(triphenylphosphanyl)ethanol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzhydryl 2-(triphenylphosphoryl)acetate.
Reduction: Benzhydryl 2-(triphenylphosphanyl)ethanol.
Substitution: Various substituted benzhydryl 2-(triphenylphosphanyl)acetates.
Aplicaciones Científicas De Investigación
Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate involves its interaction with specific molecular targets and pathways. The triphenylphosphanyl group can act as a ligand, coordinating with metal ions and influencing catalytic activity. Additionally, the benzhydryl group can interact with biological macromolecules, affecting their function and stability. The compound’s effects are mediated through these interactions, leading to various biochemical and physiological outcomes.
Comparación Con Compuestos Similares
Benzyl (triphenylphosphoranylidene)acetate: Similar in structure but with a benzyl group instead of a benzhydryl group.
Triphenylphosphine oxide: Lacks the acetate and benzhydryl groups but shares the triphenylphosphine moiety.
Uniqueness: Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate is unique due to the presence of both the benzhydryl and triphenylphosphanyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
(2-benzhydryloxy-2-oxoethyl)-triphenylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O2P/c34-32(35-33(27-16-6-1-7-17-27)28-18-8-2-9-19-28)26-36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,33H,26H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOVROKHJOIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O2P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

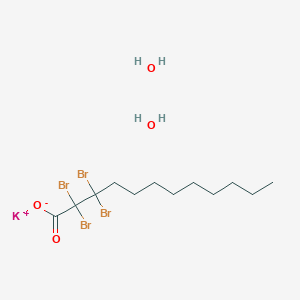

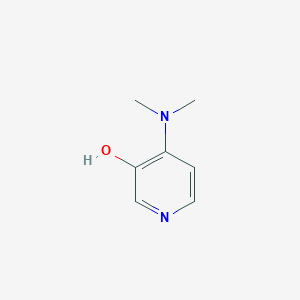
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)


![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)

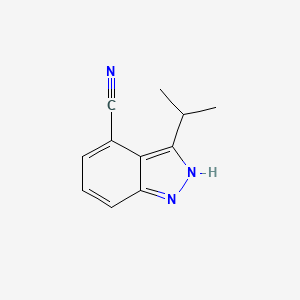
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)

